molecular formula C22H21N5O3 B3007085 2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-23-2

2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B3007085
CAS No.: 941960-23-2
M. Wt: 403.442
InChI Key: UFGOMPPVWDYPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule is a complex organic compound with multiple functional groups. It contains an indolin-2-one moiety, which is a versatile structural motif found in a variety of biologically significant natural products . It also contains a triazine ring, which is a six-membered ring with three nitrogen atoms, commonly found in various pharmaceuticals and agrochemicals.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • The compound is involved in reactions like condensation with isatins, leading to the formation of new derivatives with distinct structural configurations. For example, a study by Vasilevskii et al. (2010) described the condensation of a similar compound with isatins, yielding new diones and discovering a new conglomerate through X-ray diffraction study (Vasilevskii et al., 2010).

2. Synthesis of Drug-like Heterocyclic Scaffold

  • Tzvetkov et al. (2012) discussed the synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, showcasing a method for preparing these compounds that could be applied to 2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione. This synthesis allows for broad structural variation in creating new drug-like compounds (Tzvetkov et al., 2012).

3. Formation of Novel Derivatives

  • Gazieva et al. (2014) demonstrated the diastereoselective synthesis of related compounds through procedures like aldol-crotonic condensation. These processes lead to the creation of novel derivatives of this compound (Gazieva et al., 2014).

4. Advanced Organic Synthesis Techniques

  • The compound is involved in advanced organic synthesis techniques like Diels-Alder reactions, as discussed by Wasilewska et al. (2011), who explored the reactions of similar 1,2,4-triazine derivatives with azadienophiles (Wasilewska et al., 2011).

5. Use in Heterocyclic Synthesis

  • Al-Omran and El-Khair (2006) studied the use of similar compounds as building blocks in synthesizing novel heterocyclic compounds, demonstrating the versatility of these chemicals in creating diverse molecular structures (Al-Omran & El-Khair, 2006).

6. Investigating Structural Rearrangements

  • Gazieva et al. (2015) developed a method for synthesizing imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8(3H,7H)-diones, showcasing the potential for structural rearrangements in similar compounds (Gazieva et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some indolin-2-one derivatives have been associated with antiproliferative activity .

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-6-8-17(9-7-15)24-12-13-26-20(29)21(30)27(23-22(24)26)14-19(28)25-11-10-16-4-2-3-5-18(16)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGOMPPVWDYPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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